molecular formula C10H9NO B1210629 Tiliquinol CAS No. 5541-67-3

Tiliquinol

Cat. No.: B1210629
CAS No.: 5541-67-3
M. Wt: 159.18 g/mol
InChI Key: RPVGLMKJGQMQSN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tiliquinol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit amoebicidal action on trophozoites of Entamoeba histolytica . The compound interacts with enzymes involved in the metabolic pathways of these protozoa, disrupting their normal function and leading to cell death. This compound’s interaction with these enzymes is primarily inhibitory, preventing the protozoa from synthesizing essential biomolecules required for their survival.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In protozoan cells, it disrupts cellular metabolism and inhibits cell division, leading to cell death . In bacterial cells, such as Vibrio cholerae, this compound interferes with cell wall synthesis and protein function, resulting in bacterial cell lysis . Additionally, this compound has been shown to influence cell signaling pathways and gene expression in these microorganisms, further contributing to its antimicrobial effects.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate essential metal ions required for enzymatic reactions . By binding to these metal ions, this compound inhibits the activity of enzymes involved in DNA synthesis and other critical cellular processes. This chelation disrupts the normal function of these enzymes, leading to the inhibition of cell growth and replication. Furthermore, this compound has been observed to induce changes in gene expression, contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its efficacy may decrease with prolonged exposure to environmental factors such as light and temperature . Studies have shown that this compound can degrade over time, leading to a reduction in its antimicrobial activity. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in the development of resistance in some microorganisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively eliminates protozoan and bacterial infections without causing significant adverse effects . At higher doses, this compound has been associated with hepatotoxicity and other toxic effects . Threshold effects have been observed, with a clear dose-response relationship indicating increased efficacy at higher doses but also an increased risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its antimicrobial activity. The compound interacts with enzymes such as oxidoreductases and hydrolases, disrupting their normal function and leading to the accumulation of toxic metabolites . These interactions affect metabolic flux and metabolite levels, contributing to the antimicrobial effects of this compound. Additionally, this compound has been shown to interfere with the synthesis of essential biomolecules in microorganisms, further inhibiting their growth and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and organelles, where it exerts its antimicrobial effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target enzymes and exert its antimicrobial effects. The subcellular localization of this compound also influences its stability and activity, with certain compartments providing a more favorable environment for its function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiliquinol can be synthesized through a series of chemical reactions involving the quinoline moiety. The synthetic route typically involves the bromination of 5-methylquinolin-8-ol to produce 7-bromo-5-methylquinolin-8-ol . The reaction conditions often require the use of bromine as a reagent and a suitable solvent such as acetic acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the bromination of quinoline derivatives under controlled temperature and pressure conditions to achieve the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it is converted to its corresponding quinone derivative.

    Reduction: The compound can be reduced to its hydroquinone form under suitable conditions.

    Substitution: this compound can participate in substitution reactions, particularly halogenation, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or iodine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various halogenated quinoline derivatives.

Scientific Research Applications

Tiliquinol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its non-absorbed nature, which allows it to act directly in the intestinal lumen without being absorbed into the bloodstream. This property makes it particularly effective in treating intestinal amoebiasis with minimal systemic side effects .

Properties

IUPAC Name

5-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVGLMKJGQMQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046401
Record name Tiliquinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-67-3
Record name 5-Methyl-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5541-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiliquinol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5541-67-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130828
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Record name Tiliquinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.460
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Record name TILIQUINOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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